molecular formula C13H15N3O2S B2782538 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 866010-65-3

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2782538
CAS RN: 866010-65-3
M. Wt: 277.34
InChI Key: LIJAPJVFFLXDOE-UHFFFAOYSA-N
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Description

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with a molecular formula of C₁₁H₁₂N₂O₂S . It belongs to the class of 1,3,4-thiadiazole derivatives , which have gained prominence due to their diverse biological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a key component in nucleic acids, making these derivatives interesting for medicinal applications .


Synthesis Analysis

The synthesis of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves starting materials such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction sequence includes hydrazine derivatives and hydrazonoyl chloride derivatives. The newly synthesized compounds are characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide consists of a benzene ring with a butoxy group and a 1,3,4-thiadiazole ring attached. The presence of the thiadiazole ring allows disruption of processes related to DNA replication, making it a potential anticancer agent .


Chemical Reactions Analysis

The major fragmentation pathway in most derivatives involves the cleavage of the S-C2 and N–N bonds of the 1,3,4-thiadiazole ring, resulting in specific ions .

Scientific Research Applications

Mechanism of Action

Target of Action

Similar 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial properties , and some have been designed to serve as EGFR/HER-2 dual-target inhibitors . These targets play crucial roles in microbial growth and cancer cell proliferation, respectively.

Mode of Action

For instance, some derivatives have been found to inhibit the kinase activity of EGFR and HER-2 selectively .

Pharmacokinetics

A study on similar 1,3,4-thiadiazole derivatives indicated good oral drug-like behavior , which could suggest favorable bioavailability for 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide.

Result of Action

Similar 1,3,4-thiadiazole derivatives have shown promising anticancer activity and potent antimicrobial activity , suggesting that 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide might have similar effects.

Future Directions

Research on 1,3,4-thiadiazole derivatives continues to explore their therapeutic potential. Future studies should focus on optimizing their anticancer activity, understanding their mechanisms of action, and assessing their safety profiles .

properties

IUPAC Name

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-3-8-18-11-6-4-10(5-7-11)12(17)15-13-16-14-9-19-13/h4-7,9H,2-3,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJAPJVFFLXDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

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